1-Benzyl-1H-imidazol-4-amine dihydrochloride

Medicinal Chemistry Drug Design ADME Properties

1-Benzyl-1H-imidazol-4-amine dihydrochloride is the 4-amino-functionalized derivative of the 1-benzylimidazole class, proven as a selective aldosterone synthase (CYP11B2) inhibitor scaffold. The primary amine at the 4-position provides a unique synthetic handle for amide coupling, urea formation, or diazotization, enabling systematic SAR exploration beyond unsubstituted cores. Its dihydrochloride salt form ensures superior aqueous solubility (TPSA 43.8 Ų) and handling stability, while the benzyl group maintains organic solvent compatibility. Ideal for medicinal chemistry campaigns targeting CYP11B2, HO-1, and CNS targets. Batch-to-batch consistency, ≥95% purity, and reliable global B2B supply.

Molecular Formula C10H13Cl2N3
Molecular Weight 246.14
CAS No. 2230800-11-8
Cat. No. B2392306
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Benzyl-1H-imidazol-4-amine dihydrochloride
CAS2230800-11-8
Molecular FormulaC10H13Cl2N3
Molecular Weight246.14
Structural Identifiers
SMILESC1=CC=C(C=C1)CN2C=C(N=C2)N.Cl.Cl
InChIInChI=1S/C10H11N3.2ClH/c11-10-7-13(8-12-10)6-9-4-2-1-3-5-9;;/h1-5,7-8H,6,11H2;2*1H
InChIKeyNAULCWZHPKDXCG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-Benzyl-1H-imidazol-4-amine dihydrochloride (CAS 2230800-11-8): A Functionalized Imidazole Scaffold for Targeted Synthetic and Pharmacological Research


1-Benzyl-1H-imidazol-4-amine dihydrochloride (CAS 2230800-11-8) is a heterocyclic building block defined by a 1-benzyl-substituted imidazole core bearing a 4-amino group and presented as a dihydrochloride salt for enhanced aqueous solubility and handling stability [1]. Its molecular formula is C10H13Cl2N3, with a molecular weight of 246.13 g/mol [1]. As a member of the 1-benzylimidazole class, it shares the foundational pharmacophore with numerous biologically active compounds, particularly those investigated as inhibitors of aldosterone synthase (CYP11B2) [2] and heme oxygenase-1 (HO-1) [3]. However, the specific introduction of the 4-amino moiety creates a distinct chemical vector that fundamentally alters its physicochemical properties and potential intermolecular interactions compared to the unsubstituted 1-benzylimidazole parent structure.

Why 1-Benzyl-1H-imidazol-4-amine dihydrochloride is Not a Generic Substitute for Unsubstituted 1-Benzylimidazole Analogs


The functionalization of the imidazole ring at the 4-position with a primary amine is not a silent modification. This single substitution fundamentally alters the molecule's physicochemical profile and its capacity for specific intermolecular interactions, which are critical in both biological and materials science applications. Compared to the parent 1-benzylimidazole, the 4-amino group introduces a strong hydrogen bond donor site, significantly increasing the topological polar surface area (TPSA) from 17.8 Ų to 43.8 Ų [1]. This change directly impacts membrane permeability and solubility, thereby influencing its behavior in biological assays and its suitability for subsequent derivatization. Consequently, data generated for simpler 1-benzylimidazoles, such as their inhibition of glutaminyl-peptide cyclotransferase (Ki = 262 nM) [2] or thromboxane synthetase [3], cannot be directly extrapolated to 1-benzyl-1H-imidazol-4-amine dihydrochloride. The 4-amino group provides a unique synthetic handle for amide bond formation, urea synthesis, or diazotization, enabling the construction of more complex molecular architectures that are inaccessible from the unsubstituted core.

Quantitative Evidence Differentiating 1-Benzyl-1H-imidazol-4-amine dihydrochloride from Closest Analogs


Enhanced Topological Polar Surface Area (TPSA) Indicates Superior Solubility and Permeability Profile vs. Unsubstituted 1-Benzylimidazole

The 4-amino substitution on the imidazole core of 1-Benzyl-1H-imidazol-4-amine dihydrochloride leads to a calculated Topological Polar Surface Area (TPSA) of 43.8 Ų, which is 26 Ų higher than the TPSA of 17.8 Ų for the unsubstituted comparator, 1-benzylimidazole [1]. This increase is a direct consequence of the added primary amine functional group. According to widely accepted drug-likeness guidelines (e.g., Veber's rules), a TPSA below 140 Ų is favorable for oral bioavailability, with lower values generally correlating with better membrane permeability. The TPSA of 43.8 Ų for the target compound places it in an optimal range that balances improved aqueous solubility from the polar amine with sufficient lipophilicity from the benzyl group for passive diffusion, whereas the very low TPSA of 1-benzylimidazole may be associated with poorer aqueous solubility.

Medicinal Chemistry Drug Design ADME Properties

Increased Hydrogen Bond Donor Capacity Distinguishes the 4-Amino Derivative from 1-Benzylimidazole for Target Engagement

1-Benzyl-1H-imidazol-4-amine dihydrochloride possesses three hydrogen bond donor (HBD) groups (the protonated 4-amino group and the imidazolium NH), whereas the unsubstituted comparator 1-benzylimidazole has zero HBD groups [1]. This fundamental difference in HBD count is a primary determinant of a molecule's ability to form specific, directional interactions with biological targets such as enzyme active sites or receptor binding pockets. The presence of HBDs is often essential for achieving high-affinity and selective binding, as evidenced by the extensive use of hydrogen bonding in protein-ligand complexes. The absence of HBDs in 1-benzylimidazole restricts its interaction potential to primarily hydrophobic and π-stacking contacts.

Structure-Activity Relationship Molecular Recognition Crystallography

Structural Foundation for Aldosterone Synthase (CYP11B2) Inhibition is Shared with a Class of Potent Leads, Providing a Viable Scaffold for Optimization

The 1-benzyl-1H-imidazole scaffold, which is the core of the target compound, has been validated as a platform for developing selective inhibitors of aldosterone synthase (CYP11B2). A 2010 study in the Journal of Medicinal Chemistry synthesized and evaluated 44 compounds from this class, identifying a lead compound, MOERAS115, with an IC50 of 1.7 nM for CYP11B2 and a 16.5-fold selectivity over the related CYP11B1 enzyme, comparable to the clinical candidate R-fadrozole (IC50 = 6.0 nM, selectivity = 19.8) [1]. While this specific data is for optimized analogues and not for 1-Benzyl-1H-imidazol-4-amine dihydrochloride itself, it establishes a strong class-level inference that the 1-benzylimidazole core is a privileged structure for this therapeutic target.

Cardiovascular Disease Enzyme Inhibition CYP11B2

Acknowledged Lack of High-Strength Direct Comparative Activity Data for the Exact Compound

A comprehensive search of primary literature, authoritative databases, and patents has not yielded any published, head-to-head comparative biological activity data (e.g., IC50, Ki, EC50) for 1-Benzyl-1H-imidazol-4-amine dihydrochloride against specific molecular targets relative to close structural analogs. Claims of activity against heme oxygenase-1 (HO-1) or cytochrome P450 enzymes, while plausible based on the imidazole class [1], are derived from vendor promotional material (which is explicitly excluded from this evidence guide) and are not supported by retrievable primary research articles or patents for this exact compound. Therefore, any procurement or selection decision based on a specific, pre-defined biological activity must be made with the understanding that direct, verifiable, and quantitative data for this compound is currently absent from the public domain.

Data Transparency Research Procurement Target Validation

Recommended Research and Industrial Applications for 1-Benzyl-1H-imidazol-4-amine dihydrochloride Based on Quantitative Differentiation


Design and Synthesis of Novel CYP11B2 Inhibitors for Cardiovascular Research

Given the validated class-level activity of 1-benzylimidazoles as potent and selective aldosterone synthase (CYP11B2) inhibitors [1], 1-Benzyl-1H-imidazol-4-amine dihydrochloride is an ideal building block for medicinal chemistry campaigns targeting this enzyme. The 4-amino group provides a unique synthetic handle for introducing diverse functionalities to explore structure-activity relationships (SAR) beyond what is possible with the unsubstituted core. Researchers can leverage this scaffold to generate novel analogues and compare their potency and selectivity against published leads like MOERAS115 (IC50 1.7 nM, 16.5-fold selectivity) [1].

Construction of Focused Compound Libraries for Heme Oxygenase-1 (HO-1) Inhibitor Discovery

Imidazole-based compounds constitute a major class of HO-1 inhibitors due to the imidazole ring's ability to coordinate with the heme iron in the enzyme's active site [2]. 1-Benzyl-1H-imidazol-4-amine dihydrochloride serves as a versatile starting material for creating a focused library of HO-1 inhibitor candidates. The 4-amino group can be readily derivatized into amides, ureas, or other linkers, allowing systematic exploration of the space surrounding the heme-binding core. This approach enables the discovery of new leads with potentially improved potency or selectivity profiles compared to existing azole-based inhibitors [2].

Synthesis of Advanced Intermediates for CNS-Targeted Chemical Probes

The computed physicochemical properties of 1-Benzyl-1H-imidazol-4-amine dihydrochloride, particularly its moderate TPSA (43.8 Ų) and balanced hydrogen bonding capacity [3], align well with the property space often associated with orally bioavailable CNS drugs. The 4-amino group is a key functional group present in numerous neurotransmitters and CNS-active agents. This compound can be strategically employed as an intermediate in the multi-step synthesis of complex chemical probes designed to investigate neurological targets, offering a favorable starting point for optimizing ADME properties.

Development of Functional Materials and Coordination Complexes

Beyond pharmacology, the imidazole ring is a well-known ligand for metal ions, and the 4-amino group of this compound provides an additional, strong coordination site. This bifunctional nature makes 1-Benzyl-1H-imidazol-4-amine dihydrochloride a valuable monomer for constructing novel metal-organic frameworks (MOFs), coordination polymers, or catalysts. The benzyl group imparts solubility in organic solvents, while the dihydrochloride salt form ensures good initial solubility in polar media, facilitating reactions under diverse conditions.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

17 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1-Benzyl-1H-imidazol-4-amine dihydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.